molecular formula C13H13BrFN3O B12998746 2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine

2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine

Cat. No.: B12998746
M. Wt: 326.16 g/mol
InChI Key: OTIQYCNQANUMCL-UHFFFAOYSA-N
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Description

2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that belongs to the class of triazoloazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl or MnO2 .

Industrial Production Methods

Industrial production methods for this compound may involve scale-up reactions using similar synthetic routes. The use of microwave irradiation and environmentally friendly oxidizers can be advantageous for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2

    Reduction: Hydrazine hydrate (N2H4·H2O), ethanol, reflux

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2) and receptors like GPR40 . These interactions can modulate various biological processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is unique due to its specific substitution pattern, which includes both bromine and fluorine atoms. This unique structure enhances its reactivity and potential for various chemical transformations, making it a valuable compound for research and development in medicinal chemistry and material sciences.

Properties

Molecular Formula

C13H13BrFN3O

Molecular Weight

326.16 g/mol

IUPAC Name

2-bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine

InChI

InChI=1S/C13H13BrFN3O/c14-13-16-12-11(3-1-2-8-18(12)17-13)19-10-6-4-9(15)5-7-10/h4-7,11H,1-3,8H2

InChI Key

OTIQYCNQANUMCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=N2)Br)C(C1)OC3=CC=C(C=C3)F

Origin of Product

United States

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